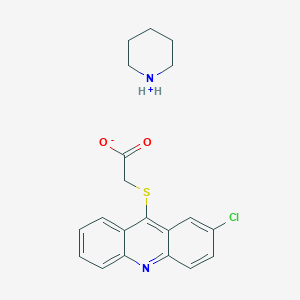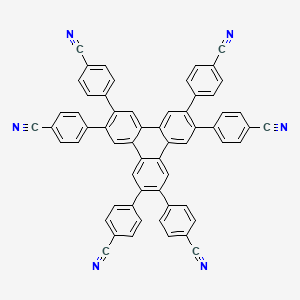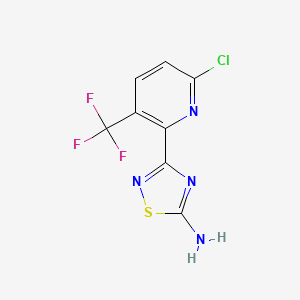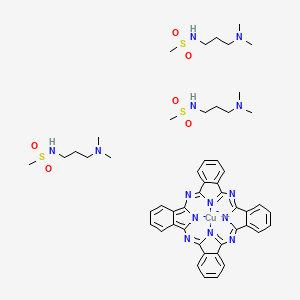
Astra blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Astra Blue, known chemically as 1,3-Bis[4-(dimethylamino)phenyl]-1,3-propanedione bisbenzenesulfonate, is a cationic dye primarily used in botanical research. It is particularly effective for staining acidic plant cell components such as lignin and cellulose . This compound is valued for its ability to provide detailed visualization of plant tissues under a microscope.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Astra Blue involves the reaction of 4-(dimethylamino)benzaldehyde with acetone in the presence of a base to form 1,3-bis[4-(dimethylamino)phenyl]-1,3-propanedione. This intermediate is then reacted with benzenesulfonic acid to yield the final product, this compound .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product. The dye is then purified through crystallization or other separation techniques to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Astra Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: This compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction typically produces simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
Astra Blue is widely used in scientific research, particularly in the following fields:
Botany: Used for staining plant tissues to visualize cell walls and other structures.
Histology: Employed in differential staining protocols to distinguish between lignified and non-lignified tissues.
Microscopy: Utilized for detailed microscopic analysis of plant cells and tissues
Wirkmechanismus
The mechanism of action of Astra Blue involves its binding to the polysaccharide components within plant tissues. This binding enables detailed visualization of cell walls and other structural features under a microscope. The dye’s affinity for acidic components like lignin and cellulose makes it particularly useful for botanical studies .
Vergleich Mit ähnlichen Verbindungen
Astra Blue is often compared with other dyes used in botanical research, such as:
Safranin O: A basic dye that stains lignin in red, often used in combination with this compound for differential staining.
Alcian Blue: Another cationic dye used for staining acidic polysaccharides, but with different staining properties and applications.
Basic Fuchsin: A dye used for staining bacteria and other microorganisms, with different chemical properties and applications compared to this compound.
This compound’s unique ability to stain acidic plant cell components and its compatibility with other dyes like Safranin O make it a valuable tool in botanical and histological research.
Eigenschaften
Molekularformel |
C50H64CuN14O6S3 |
|---|---|
Molekulargewicht |
1116.9 g/mol |
IUPAC-Name |
copper;N-[3-(dimethylamino)propyl]methanesulfonamide;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene |
InChI |
InChI=1S/C32H16N8.3C6H16N2O2S.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;3*1-8(2)6-4-5-7-11(3,9)10;/h1-16H;3*7H,4-6H2,1-3H3;/q-2;;;;+2 |
InChI-Schlüssel |
UWVMJRPVJLKZKH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.CN(C)CCCNS(=O)(=O)C.C1=CC=C2C(=C1)C3=NC4=NC(=NC5=C6C=CC=CC6=C([N-]5)N=C7C8=CC=CC=C8C(=N7)N=C2[N-]3)C9=CC=CC=C94.[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


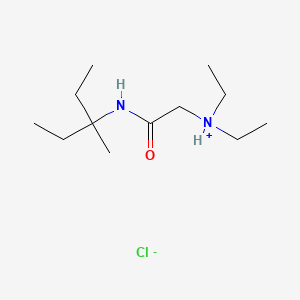
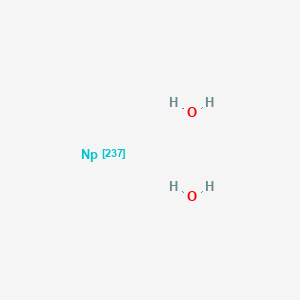
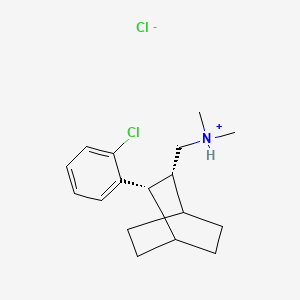
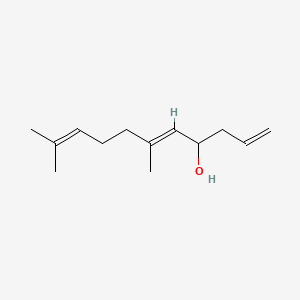
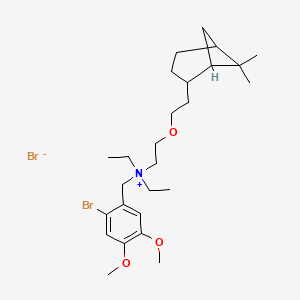
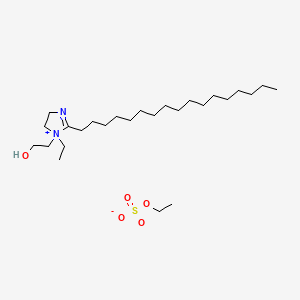

![Benzenesulfonic acid, 4-[4-[(3-ethyl-2(3H)-benzoxazolylidene)ethylidene]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-](/img/structure/B13748920.png)
![(3aR,5R,6R,6aS)-5-(1,4-dioxaspiro[4.5]decan-3-yl)spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-6-ol](/img/structure/B13748927.png)
